7-Chlorobenzo[D]isoxazole-3-carboxylic acid
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Overview
Description
7-chloro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1,2-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under reflux conditions . Another method involves the use of Lawesson’s reagent for the solvent-free microwave-assisted synthesis of benzoxazoles from carboxylic acids and 2-aminophenol .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs large-scale solution-phase synthesis. This involves the condensation of 2-aminophenols with aldehydes, ketones, and carboxylic acids under controlled conditions . The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and catalysts such as TTIP are used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
7-chloro-1,2-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-chloro-1,2-benzoxazole-3-carboxylic acid involves its interaction with various biological targets. The planar structure of the benzoxazole ring allows it to efficiently interact with biological molecules through π-π stacking and hydrogen bonding . The chlorine atom and carboxylic acid group enhance its ability to form non-covalent interactions with target proteins, influencing pathways related to inflammation, oxidative stress, and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the chlorine and carboxylic acid groups.
Benzisoxazole: A similar compound with an isoxazole ring instead of an oxazole ring.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
Uniqueness
7-chloro-1,2-benzoxazole-3-carboxylic acid is unique due to the presence of the chlorine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Properties
Molecular Formula |
C8H4ClNO3 |
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Molecular Weight |
197.57 g/mol |
IUPAC Name |
7-chloro-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12) |
InChI Key |
RGIWYGIVADJEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2C(=O)O |
Origin of Product |
United States |
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